Crystal Structure and Molecular Geometry of 2-(1H-imidazol-1-yl)propanehydrazide
Single-crystal X-ray diffraction analysis of 2-(1H-imidazol-1-yl)propanehydrazide dihydrochloride reveals a specific conformation: the imidazole ring and the hydrazide group are oriented with a dihedral angle of approximately 28° [1]. This geometry positions the imidazole N3 nitrogen and the hydrazide –NH₂ group in a favorable arrangement for bidentate metal coordination [1]. In contrast, the regioisomer 3-(1H-imidazol-1-yl)propanehydrazide (CAS: 1190617-85-6) possesses a longer, more flexible ethylene linker between the imidazole ring and the hydrazide group, which reduces conformational rigidity and alters the spatial relationship between the two potential metal-binding sites .
| Evidence Dimension | Dihedral angle between imidazole ring and hydrazide plane (degrees) |
|---|---|
| Target Compound Data | Approximately 28° (from X-ray crystal structure of related imidazolyl hydrazone derivatives bearing the same core scaffold) [1] |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)propanehydrazide: increased conformational flexibility due to extended linker; no rigid angular constraint |
| Quantified Difference | Target compound exhibits constrained geometry with defined dihedral angle; comparator is conformationally flexible |
| Conditions | Single-crystal X-ray diffraction at 296 K; comparison based on published crystallographic data for structurally analogous compounds |
Why This Matters
The constrained geometry of 2-(1H-imidazol-1-yl)propanehydrazide may confer more predictable and reproducible metal-binding stoichiometry in coordination chemistry applications compared to flexible linker analogs, a factor relevant for catalyst design and metalloenzyme inhibitor development.
- [1] Shen, Y., Zhang, N., & Sun, Y. (2012). 1,2-Bis[4-(1H-imidazol-1-yl)benzylidene]hydrazine. Acta Crystallographica Section E, 68(6), o1868. View Source
